tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H30N2O6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate (CAS Number: 1212512-40-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C18H32N2O6 |
Molecular Weight | 372.46 g/mol |
CAS Number | 1212512-40-7 |
Pharmacological Studies
- Neuropharmacology : Research indicates that piperazine derivatives can modulate neurotransmitter systems. For instance, studies have shown that piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which could be relevant in treating mood disorders .
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress—an important factor in various diseases including neurodegenerative disorders .
- Anti-inflammatory Effects : Compounds similar to tert-butyl piperazines have been investigated for their anti-inflammatory effects. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The results showed that certain modifications to the piperazine structure significantly enhanced neuroprotection against glutamate-induced toxicity in neuronal cells. This suggests that tert-butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy...] could potentially exhibit similar protective effects due to its structural analogies .
Case Study 2: Antidepressant Activity
Another investigation focused on the antidepressant-like effects of piperazine derivatives in animal models. The study found that specific compounds led to increased serotonin levels and improved behavioral outcomes in depression models. These findings support the hypothesis that the compound may influence serotonin pathways and contribute to mood regulation .
Properties
IUPAC Name |
tert-butyl 4-[[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O6/c1-16(2,3)25-15(21)19-8-6-18(7-9-19)10-11-12(20)13-14(22-11)24-17(4,5)23-13/h11-14,20H,6-10H2,1-5H3/t11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVNXSLBKCUKJR-XJFOESAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCN(CC3)C(=O)OC(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCN(CC3)C(=O)OC(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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